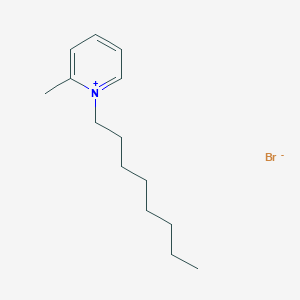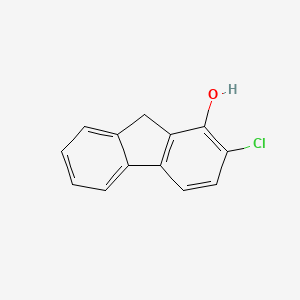
2-Chloro-9H-fluoren-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9H-fluoren-1-OL is a chemical compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons that have a wide range of applications in organic synthesis and materials science. The compound this compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the fluorene backbone, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-fluoren-1-OL typically involves the chlorination of 9H-fluoren-1-OL. One common method is the reaction of 9H-fluoren-1-OL with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Chloro-9H-fluoren-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学研究应用
2-Chloro-9H-fluoren-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-9H-fluoren-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine atom and hydroxyl group allows for specific interactions with molecular targets, influencing the compound’s activity and potency.
相似化合物的比较
Similar Compounds
9H-Fluoren-1-OL: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,7-Dichloro-9H-fluoren-1-OL: Contains an additional chlorine atom, which can further influence its reactivity and applications.
9-Fluorenone: An oxidized form of fluoren-1-OL, used in different chemical contexts.
Uniqueness
2-Chloro-9H-fluoren-1-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
属性
CAS 编号 |
103170-52-1 |
|---|---|
分子式 |
C13H9ClO |
分子量 |
216.66 g/mol |
IUPAC 名称 |
2-chloro-9H-fluoren-1-ol |
InChI |
InChI=1S/C13H9ClO/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13(12)15/h1-6,15H,7H2 |
InChI 键 |
SASXBPIACULSBC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


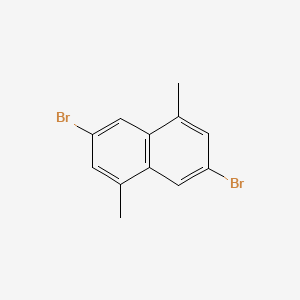
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
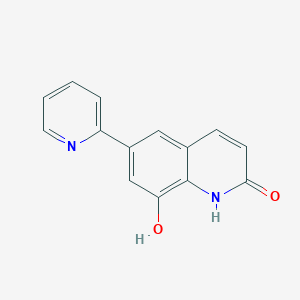
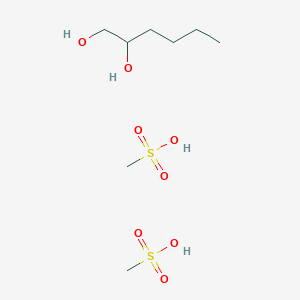
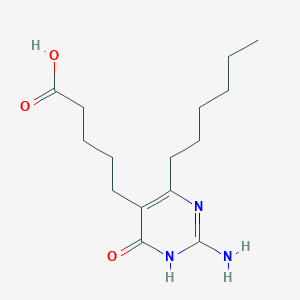
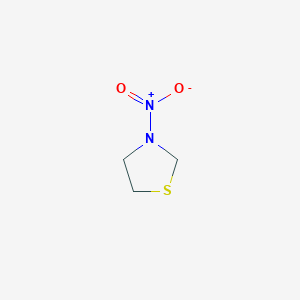
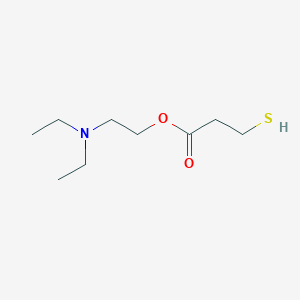
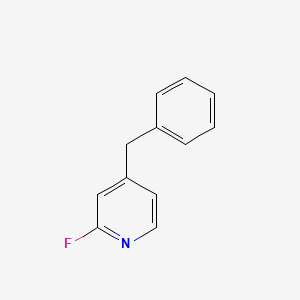
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
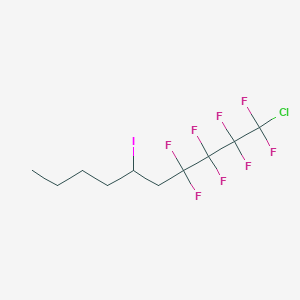
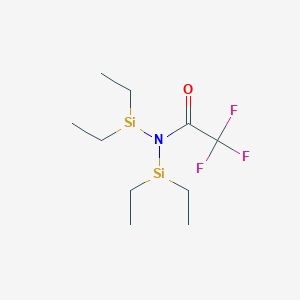
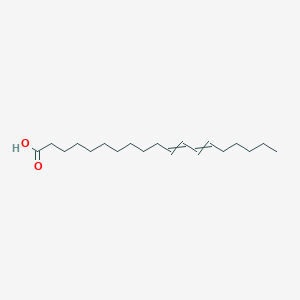
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
